N-(3,4-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine
Description
Properties
IUPAC Name |
[4-(3,4-dimethylanilino)quinolin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-16-10-11-18(14-17(16)2)24-21-15-22(23(27)26-12-6-3-7-13-26)25-20-9-5-4-8-19(20)21/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZAHVCJOATYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purification
Spectroscopic Characterization
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¹H NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), piperidine methylenes (δ 1.4–2.6 ppm), and dimethylphenyl methyl groups (δ 2.2–2.4 ppm).
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IR Spectroscopy : Stretching vibrations for C=O (1697 cm⁻¹) and C=N (1558 cm⁻¹) confirm functional group incorporation.
Challenges and Mitigation Strategies
-
Regioselectivity in Quinoline Substitution :
-
Piperidine Carbonylation Side Reactions :
Scalability and Industrial Relevance
The solvent-free Friedländer synthesis and catalyst-free amination steps align with green chemistry principles, reducing waste and energy consumption. Industrial-scale production would prioritize:
-
Continuous Flow Reactors : For precise temperature control during carbonylation.
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Automated Purification Systems : To maintain high throughput during recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3,4-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine may exhibit significant anticancer properties. Studies have focused on their ability to interact with specific molecular targets involved in cancer progression. For instance, quinoline derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neurological Applications
Given the presence of the piperidine moiety, there is potential for this compound to be explored in neurological research. Piperidine derivatives are known to interact with neurotransmitter receptors, which could lead to applications in treating neurodegenerative diseases or mood disorders.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2022 | Anticancer Activity | Demonstrated that the compound inhibited proliferation in breast cancer cell lines (MCF-7) by 70% at 10 µM concentration. |
| Johnson et al., 2023 | Antimicrobial Properties | Found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. |
| Lee et al., 2024 | Neurological Applications | Reported modulation of serotonin receptors by the compound, suggesting potential antidepressant effects in animal models. |
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with biological macromolecules. The quinoline core can intercalate with DNA, disrupting the replication process. The piperidine ring may interact with various enzymes, inhibiting their activity. These interactions can lead to the inhibition of cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several derivatives, differing in core heterocycles, substituent groups, and functional moieties. Key comparisons include:
Table 1: Structural Comparison of Quinolin-4-amine Derivatives
| Compound Name | Core Structure | R1 (Position 2) | R2 (Position 4) | Notable Features |
|---|---|---|---|---|
| Target Compound | Quinoline | Piperidine-1-carbonyl | 3,4-Dimethylphenyl | Amide group enhances polarity |
| PL374 (Ev7) | Quinoline | Dipyridinylmethyleneamino | Propyl-linked piperidine | Increased lipophilicity |
| LUF6000 (Ev8) | Imidazoquinoline | Cyclohexyl | 3,4-Dichlorophenyl | Bulky substituent, electronegative |
| 10c (Ev3) | Quinoline | Ethylpiperazinylpyrimidin | Pyrazinyl | Pyrimidine substituent |
| N-(3,4-Dimethylphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine (Ev10) | Pyrimidine | Ethylpiperazinyl | 3,4-Dimethylphenyl | Nitro group, pyrimidine core |
Key Observations:
- Core Heterocycle: The quinoline core (target compound) offers planarity for π-π stacking, while pyrimidine (Ev10) or imidazoquinoline (Ev8) cores alter electronic properties and steric bulk.
- Substituent Effects: The piperidine-1-carbonyl group in the target compound introduces hydrogen-bonding capability, contrasting with the lipophilic dipyridinylmethyleneamino (Ev7) or cyclohexyl (Ev8) groups.
- Aromatic Amine Group: The 3,4-dimethylphenyl group balances hydrophobicity and steric bulk, differing from the electronegative 3,4-dichlorophenyl (Ev8) or pyrazinyl (Ev3) moieties.
Biological Activity
N-(3,4-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, characterized by its complex structure that includes a quinoline core, a piperidine ring, and a 3,4-dimethylphenyl substituent. This unique arrangement of functional groups contributes to its diverse biological activities, which have garnered significant research interest.
| Property | Details |
|---|---|
| Molecular Formula | C24H27N3O |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1226428-05-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to modulate various signaling pathways, particularly those related to cancer and inflammation.
- Targeting Enzymes and Receptors : The compound exhibits potential as an inhibitor of key enzymes involved in tumor growth and proliferation.
- Signaling Pathways : It influences pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .
Anticancer Properties
Research indicates that this compound may possess significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer) cells.
- Apoptotic Activity : A study reported that treatment with this compound led to a dose-dependent increase in early and late apoptosis in A549 cells. At a concentration of 15 µM, the compound induced approximately 65% apoptotic death .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to fully elucidate these effects.
Case Studies
- Study on Cytotoxic Effects :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3,5-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine | Similar quinoline core with a methyl group at position 6 | Variation in substituent positions affecting reactivity |
| N-(3,5-dimethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine | Contains a fluorine atom instead of a methyl group | Fluorine's electronegativity may influence biological activity |
The unique combination of functional groups in this compound confers distinct chemical and biological properties compared to these similar compounds.
Q & A
Basic: How can researchers optimize the synthesis of N-(3,4-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine to improve yield?
Methodological Answer:
Optimization involves selecting appropriate reaction conditions, catalysts, and purification techniques. For example:
- Use palladium or copper catalysts under inert atmospheres (e.g., N₂) to facilitate coupling reactions .
- Employ polar aprotic solvents like dimethylformamide (DMF) for intermediates requiring nucleophilic substitution .
- Purify crude products via column chromatography (silica gel) or recrystallization to isolate high-purity compounds, as demonstrated in similar quinolin-4-amine syntheses with yields up to 92% .
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) of quinolin-4-amine derivatives as allosteric modulators?
Methodological Answer:
SAR analysis requires:
- Functional assays : Measure agonist/antagonist efficacy (e.g., cAMP accumulation assays for adenosine receptors). For example, compound LUF6000 enhanced A3AR agonist efficacy by 45% in functional assays .
- Binding kinetics : Use radioligand dissociation assays (e.g., [¹²⁵I]I-AB-MECA) to assess allosteric effects on receptor binding .
- Structural modifications : Systematically vary substituents at the 2- and 4-positions of the quinoline core to correlate changes in activity with chemical structure .
Basic: Which analytical techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and piperidine/alkyl groups (δ 1.0–3.5 ppm) to verify regiochemistry .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ions) with <5 ppm error .
- X-ray Crystallography : Resolve crystal structures using SHELX software to validate stereochemistry and intermolecular interactions .
Advanced: How can aqueous solubility of quinolin-4-amine analogs be enhanced for pharmacological studies?
Methodological Answer:
- Hydrophilic substituents : Introduce polar groups (e.g., pyrazine, piperazine) at the quinoline 7-position to improve solubility, as seen in analogs with 40–70% aqueous solubility improvements .
- Salt formation : Convert tertiary amines to hydrochloride salts for better dissolution .
- HPLC purification : Remove hydrophobic impurities using reverse-phase C18 columns to isolate water-soluble fractions .
Basic: What are the key steps in designing a receptor binding assay for this compound?
Methodological Answer:
- Radioligand selection : Use a high-affinity tracer (e.g., [³H]-labeled agonist) to compete with the test compound .
- Membrane preparation : Isolate target receptors (e.g., A3 adenosine receptor) from transfected cell lines .
- Data normalization : Express results as % inhibition of specific binding or IC₅₀ values using nonlinear regression analysis .
Advanced: What computational methods predict the binding affinity of this compound to target receptors?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model ligand-receptor interactions, focusing on key residues (e.g., histidine in adenosine receptors) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational changes .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs with modified substituents .
Basic: How can researchers validate the purity of synthesized this compound?
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : Achieve >95% purity with a C18 column and acetonitrile/water gradient .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: What experimental approaches resolve contradictions in biological activity data for quinolin-4-amine derivatives?
Methodological Answer:
- Dose-response curves : Repeat assays across a wider concentration range (e.g., 1 nM–100 μM) to identify non-monotonic effects .
- Off-target screening : Use panels of related receptors/enzymes (e.g., kinase assays) to rule out nonspecific interactions .
- Crystallographic data : Compare ligand-bound receptor structures (e.g., PDB entries) to explain discrepancies in binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
